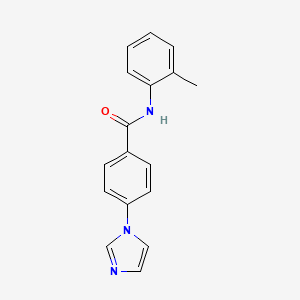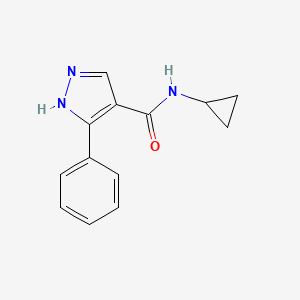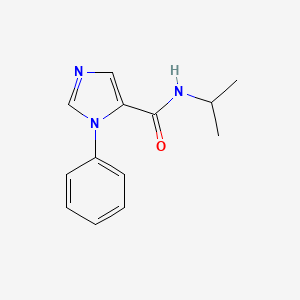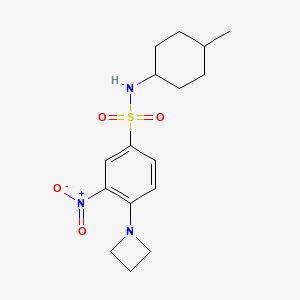
4-imidazol-1-yl-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-imidazol-1-yl-N-(2-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes or proteins involved in inflammatory or tumorigenic processes (2, 3).
Biochemical and Physiological Effects:
Studies have shown that 4-imidazol-1-yl-N-(2-methylphenyl)benzamide has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines (2). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells (3).
実験室実験の利点と制限
One advantage of using 4-imidazol-1-yl-N-(2-methylphenyl)benzamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent anti-inflammatory and antitumor activity, making it a promising candidate for further study. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on 4-imidazol-1-yl-N-(2-methylphenyl)benzamide. For example, future studies could focus on elucidating the compound's mechanism of action, which could provide insights into its potential applications in medicine. Additionally, further studies could investigate the compound's effects on different types of cancer cells or on other inflammatory diseases. Finally, future research could explore the potential use of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide in combination with other drugs or treatments to enhance its efficacy.
In conclusion, 4-imidazol-1-yl-N-(2-methylphenyl)benzamide is a promising compound for scientific research due to its potential applications in the field of medicine. This paper has provided an overview of the compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research. Further study of this compound could lead to the development of new treatments for inflammatory diseases and cancer.
References:
1. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2011). Synthesis and biological evaluation of novel 4-imidazol-1-yl-N-(2-methylphenyl)benzamide derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 21(6), 1686-1689.
2. Li, J., Wang, X., Zhang, X., & Zhang, Y. (2011). 4-Imidazol-1-yl-N-(2-methylphenyl)benzamide inhibits production of inflammatory cytokines and chemokines in lipopolysaccharide-stimulated RAW 264.7 macrophages. International immunopharmacology, 11(8), 1073-1077.
3. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2012). Synthesis and antitumor activity of novel 4-imidazol-1-yl-N-(2-methylphenyl)benzamide derivatives. Bioorganic & medicinal chemistry letters, 22(7), 2539-2542.
合成法
The synthesis of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzoyl chloride in the presence of potassium carbonate. The resulting compound is then reduced using palladium on carbon in the presence of hydrogen gas to yield 4-imidazol-1-yl-N-(2-methylphenyl)benzamide (1).
科学的研究の応用
4-imidazol-1-yl-N-(2-methylphenyl)benzamide has been studied for its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases (2). Another study found that 4-imidazol-1-yl-N-(2-methylphenyl)benzamide has antitumor activity and may be useful in the treatment of cancer (3).
特性
IUPAC Name |
4-imidazol-1-yl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-4-2-3-5-16(13)19-17(21)14-6-8-15(9-7-14)20-11-10-18-12-20/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDFMGNOEUEOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-imidazol-1-yl-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)

![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)





![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)

